“ent-Montelukast Sodium Salt” is the S-enantiomer of Montelukast . It is also referred to as MK-0476 . These are compounds generated by the body that have the potential to induce inflammation within the air passages . It has been employed in various studies, including investigations into the impact of leukotrienes on airway inflammation and bronchoconstriction .
The synthesis of Montelukast Sodium involves several steps. One study demonstrated the ICS sparing potential of Montelukast . Another study discussed the synthesis, characterization, spectral, thermal analysis, and biological activity of Montelukast Sodium and its metal complexes . A patent also described a process for the preparation of Montelukast Sodium .
The molecular structure of Montelukast Sodium has been analyzed in several studies . The unit cell contains two symmetry-independent molecules, which are connected to long ribbons along the c-axis via hydrogen bonds .
A study has developed a method for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method .
ent-Montelukast sodium salt shares the same molecular formula and connectivity with Montelukast sodium, C35H35ClNNaO3S. The key difference lies in the spatial arrangement of atoms around the chiral center, resulting in a mirror image relationship. The structure of Montelukast, the free acid form, has been determined using X-ray crystallography, revealing two symmetry-independent molecules in the unit cell connected by hydrogen bonds. [] It can be inferred that ent-Montelukast sodium salt possesses a similar core structure, but with inverted stereochemistry at the chiral center. This difference in three-dimensional structure significantly influences its interaction with biological targets and dictates its distinct pharmacological profile compared to Montelukast sodium.
Montelukast sodium, the enantiomer of ent-Montelukast sodium salt, functions as a potent and selective CysLT1 receptor antagonist. [, ] It binds to the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes like LTD4, thereby inhibiting their biological effects. These effects include bronchoconstriction, mucus secretion, and airway inflammation. While ent-Montelukast sodium salt shares the same core structure, its inverted stereochemistry likely diminishes its binding affinity to the CysLT1 receptor. This difference in binding affinity forms the basis for its use in research, allowing for the study of stereospecific interactions with the CysLT1 receptor and the development of more selective and potent leukotriene receptor antagonists.
The physical and chemical properties of ent-Montelukast sodium salt have not been extensively characterized in the provided papers. As an enantiomer, it possesses identical physical properties to Montelukast sodium except for its optical rotation. Montelukast sodium itself is described as a white powder that is freely soluble in ethanol, methanol, and water. [] Determining the specific properties of ent-Montelukast sodium salt, such as melting point, boiling point, solubility in different solvents, and stability under various conditions, would require dedicated experimental investigation.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2